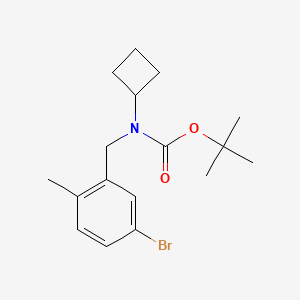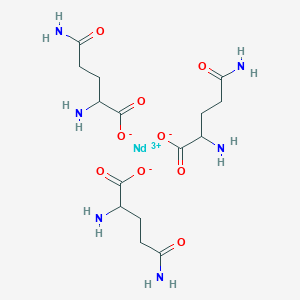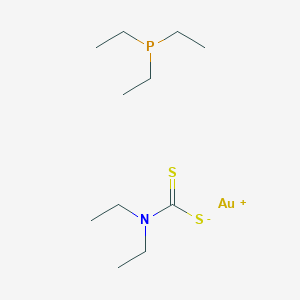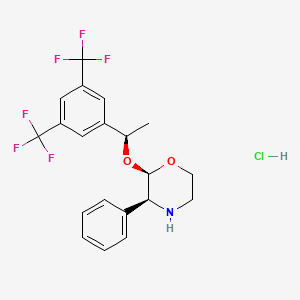
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom, a methyl group attached to a benzyl ring, and a cyclobutyl group linked to a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester typically involves multiple steps:
Bromination: The starting material, 2-methyl-benzyl alcohol, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Formation of Cyclobutyl Carbamate: The brominated intermediate is then reacted with cyclobutyl isocyanate under controlled conditions to form the cyclobutyl carbamate.
Esterification: Finally, the cyclobutyl carbamate is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Shares the bromine substitution but differs in the functional groups attached to the benzyl ring.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: Similar in having a bromine atom but with different core structures and applications.
Uniqueness
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester is unique due to its combination of a bromine atom, a methyl group, and a cyclobutyl carbamate ester
Properties
Molecular Formula |
C17H24BrNO2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-cyclobutylcarbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-12-8-9-14(18)10-13(12)11-19(15-6-5-7-15)16(20)21-17(2,3)4/h8-10,15H,5-7,11H2,1-4H3 |
InChI Key |
KAQPHIGSOANEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C2CCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)












![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)
